molecular formula C18H18N4O5S2 B2945900 N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021227-24-6

N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2945900
CAS No.: 1021227-24-6
M. Wt: 434.49
InChI Key: FIHDSHXNSQSROH-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 3-oxo-3-((4-sulfamoylbenzyl)amino)propyl chain and a furan-2-carboxamide group. The thiazole ring is a heterocyclic scaffold known for its role in medicinal chemistry due to its aromatic stability and hydrogen-bonding capabilities . The sulfamoylbenzyl moiety introduces a sulfonamide group, a common pharmacophore in antibacterial and anticancer agents, while the furan carboxamide may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[4-[3-oxo-3-[(4-sulfamoylphenyl)methylamino]propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c19-29(25,26)14-6-3-12(4-7-14)10-20-16(23)8-5-13-11-28-18(21-13)22-17(24)15-2-1-9-27-15/h1-4,6-7,9,11H,5,8,10H2,(H,20,23)(H2,19,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHDSHXNSQSROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-((4-sulfamoylbenzyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a furan moiety, and a sulfamoylbenzyl group, contributing to its unique chemical properties. Its molecular formula is C18H18N4O5S2C_{18}H_{18}N_{4}O_{5}S^{2}, with a molecular weight of 434.49 g/mol. The structure is pivotal in determining its interaction with biological targets.

This compound operates through various biochemical pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Binding : It interacts with cellular receptors that regulate growth and apoptosis, potentially leading to anti-cancer effects.
  • Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels, it may help in protecting cells from oxidative damage.

Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of this compound against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). For instance, one study reported significant reductions in cell viability for treated cells:

CompoundCell Line% Cell Viability
This compoundHepG233.29%
This compoundHuh-745.09%
This compoundMCF-741.81%

These results indicate that the compound exhibits promising anti-cancer properties, comparable to established chemotherapeutic agents like doxorubicin .

Anti-Microbial Activity

In addition to its anti-cancer effects, the compound has also shown significant anti-microbial activity against various bacterial strains. A comparative analysis revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli280 µg/mL
S. aureus265 µg/mL
B. cereus230 µg/mL

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents .

Case Studies

  • Case Study on HepG2 Cells : A recent study evaluated the effects of various derivatives of the compound on HepG2 cells. The most potent derivative exhibited an IC50 value of 31 ± 0.12 nM, indicating strong inhibition of cell growth compared to controls .
  • Structure–Activity Relationship (SAR) : Investigations into the substituents attached to the thiazole ring revealed that electron-donating groups significantly enhance anti-cancer activity, emphasizing the importance of molecular modifications in drug design .

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide Positioning: The target compound’s sulfamoylbenzyl group is directly linked to the amino propyl chain, whereas analogs like 26 and 73 position sulfonamides on aromatic rings .
  • Heterocyclic Variations : Replacing the furan in the target with thiophene (e.g., 26 ) or naphthalene (e.g., 73 ) alters electronic properties and bioactivity .
  • Chain Modifications: Compound 21a uses a propanoic acid linker instead of the 3-oxo propyl group, which may influence solubility and target interactions .

Physicochemical Properties

  • Solubility : The sulfonamide group enhances water solubility, critical for bioavailability.
  • Lipophilicity : The furan and thiazole rings likely increase logP values compared to purely aliphatic analogs.
  • Hydrogen Bonding : The 3-oxo group and sulfonamide may engage in hydrogen bonding with biological targets .

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